molecular formula C35H60O5 B14196599 2-Ethylhexyl 2-(4-nonylphenoxy)ethyl decanedioate CAS No. 876665-85-9

2-Ethylhexyl 2-(4-nonylphenoxy)ethyl decanedioate

Cat. No.: B14196599
CAS No.: 876665-85-9
M. Wt: 560.8 g/mol
InChI Key: HEFOCLGGCPAJPS-UHFFFAOYSA-N
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Description

2-Ethylhexyl 2-(4-nonylphenoxy)ethyl decanedioate is an organic compound with a complex structure, often used in various industrial applications. It is known for its unique chemical properties and versatility in different chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethylhexyl 2-(4-nonylphenoxy)ethyl decanedioate typically involves esterification reactions. One common method is the reaction between decanedioic acid and 2-ethylhexanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of an acid catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Ethylhexyl 2-(4-nonylphenoxy)ethyl decanedioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2-Ethylhexyl 2-(4-nonylphenoxy)ethyl decanedioate has a wide range of applications in scientific research:

    Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.

    Biology: Employed in the formulation of various biological assays and experiments.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Industry: Utilized in the production of lubricants, adhesives, and coatings

Mechanism of Action

The mechanism of action of 2-Ethylhexyl 2-(4-nonylphenoxy)ethyl decanedioate involves its interaction with various molecular targets. It acts as a plasticizer by embedding itself between polymer chains, reducing intermolecular forces, and increasing flexibility. In biological systems, it may interact with cell membranes, enhancing the permeability and delivery of active compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethylhexyl 2-(4-nonylphenoxy)ethyl decanedioate stands out due to its unique combination of nonylphenoxy and decanedioate groups, providing distinct chemical properties and applications. Its ability to undergo various chemical reactions and its versatility in different industrial applications make it a valuable compound .

Properties

CAS No.

876665-85-9

Molecular Formula

C35H60O5

Molecular Weight

560.8 g/mol

IUPAC Name

10-O-(2-ethylhexyl) 1-O-[2-(4-nonylphenoxy)ethyl] decanedioate

InChI

InChI=1S/C35H60O5/c1-4-7-9-10-11-14-17-21-32-24-26-33(27-25-32)38-28-29-39-34(36)22-18-15-12-13-16-19-23-35(37)40-30-31(6-3)20-8-5-2/h24-27,31H,4-23,28-30H2,1-3H3

InChI Key

HEFOCLGGCPAJPS-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=C(C=C1)OCCOC(=O)CCCCCCCCC(=O)OCC(CC)CCCC

Origin of Product

United States

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